molecular formula C8H12N2O3 B1356600 Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester CAS No. 917202-03-0

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester

Cat. No. B1356600
M. Wt: 184.19 g/mol
InChI Key: PFRHQLSSLNLGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester, also known as imidazoleacetic acid ethyl ester or glycyl-l-histidyl-l-lysine-Cu(II), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antioxidant Properties

Compounds with hydroxy functionalities, similar to the one in Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester, often exhibit antioxidant properties. Hydroxycinnamates, for instance, are known for their in vitro and in vivo antioxidant activities, which are crucial in mitigating oxidative stress and potential application in preserving food and pharmaceuticals (Shahidi & Chandrasekara, 2010).

Biotechnological Applications

The ester functional group in Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester suggests its potential in biotechnological applications. Ester compounds are often used as substrates or intermediates in biotechnological processes, such as the production of biodegradable polymers and various chemicals from lactic acid (Gao, Ma, & Xu, 2011).

Environmental Impact Studies

Parabens, structurally related to esters, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of chemical compounds, including their biodegradability and potential as endocrine disruptors (Haman et al., 2015).

Chemical Modification and Synthesis

Esters are pivotal in chemical synthesis, including the modification of natural products and the creation of new materials with desired properties. The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates is an example, showcasing the versatility of ester functional groups in creating advanced chemical products (Sevostyanova & Batashev, 2023).

properties

IUPAC Name

ethyl 2-hydroxy-2-(1-methylimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRHQLSSLNLGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590467
Record name Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester

CAS RN

917202-03-0
Record name Ethyl α-hydroxy-1-methyl-1H-imidazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917202-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.